1,2-Propanediol, 3-chloro-, phosphate
Description
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Properties
CAS No. |
56729-01-2 |
|---|---|
Molecular Formula |
C3H10ClO6P |
Molecular Weight |
208.53 g/mol |
IUPAC Name |
3-chloropropane-1,2-diol;phosphoric acid |
InChI |
InChI=1S/C3H7ClO2.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3,5-6H,1-2H2;(H3,1,2,3,4) |
InChI Key |
GUGYAJQIQPZZBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O)O.OP(=O)(O)O |
physical_description |
Liquid; Other Solid |
Origin of Product |
United States |
Contextualization Within the Field of Organophosphate Esters and Halogenated Compounds
1,2-Propanediol, 3-chloro-, phosphate (B84403), by its chemical structure, belongs to two significant classes of chemical substances: organophosphate esters and halogenated organic compounds. wikipedia.organylearn.ai Understanding the general characteristics of these families is crucial for postulating the potential properties and areas of scientific interest for this sparsely studied compound.
Organophosphate esters (OPEs) are a diverse group of compounds derived from phosphoric acid and alcohols. nih.gov They are characterized by a central phosphate molecule bonded to organic substituents. wikipedia.org This class of chemicals is ubiquitous in modern society, with applications ranging from flame retardants and plasticizers to pesticides and nerve agents. wikipedia.orgnih.gov The properties of OPEs, such as their water solubility and hydrophobicity, can vary widely depending on the nature of the organic groups attached to the phosphate core. wikipedia.org Many OPEs are not chemically bonded to the materials they are used in, which can lead to their release into the environment. nih.gov
Halogenated organic compounds are defined by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) covalently bonded to carbon atoms. anylearn.aiwikipedia.org The inclusion of a halogen atom significantly alters the chemical and physical properties of the parent organic molecule. anylearn.ai This class includes a vast array of substances with diverse applications, such as solvents, refrigerants, pesticides, and pharmaceutical ingredients. pressbooks.pub The carbon-halogen bond's polarity and strength, which decreases from fluorine to iodine, are key determinants of the compound's reactivity. sydney.edu.au
1,2-Propanediol, 3-chloro-, phosphate would theoretically share characteristics of both these groups. The presence of the phosphate ester suggests potential applications analogous to other OPEs, while the chlorine atom, a defining feature of its parent compound 3-MCPD, introduces the properties of a halogenated compound.
Historical Trajectories of Academic Inquiry Pertaining to 1,2 Propanediol, 3 Chloro , Phosphate
A thorough review of academic literature reveals no specific historical research trajectory for 1,2-Propanediol, 3-chloro-, phosphate (B84403). The scientific focus has been overwhelmingly directed at its precursor, 3-chloro-1,2-propanediol (B139630) (3-MCPD). The history of research into 3-MCPD can be traced back to its identification as a food contaminant.
Initial concerns arose from the discovery of 3-MCPD in acid-hydrolyzed vegetable protein and soy sauce. tandfonline.com This led to a significant body of research focused on its formation during food processing, analytical methods for its detection, and its toxicological profile.
The following table provides a summary of the key physical and chemical properties of 3-chloro-1,2-propanediol, the parent compound.
| Property | Value |
|---|---|
| Synonyms | 3-MCPD, α-Chlorohydrin |
| Molecular Formula | C3H7ClO2 |
| Boiling Point | 213 °C |
| Density | 1.32 g/cm³ |
| Solubility | Soluble in water, ethanol, ether, and acetone |
Environmental Fate and Biotransformation Pathways of 1,2 Propanediol, 3 Chloro , Phosphate
Environmental Distribution and Partitioning Behavior in Abiotic Matrices (Water, Soil, Sediment, Air)
The distribution of 1,2-Propanediol, 3-chloro-, phosphate (B84403) in the environment is governed by its partitioning between water, soil, sediment, and air. As a polar organophosphate ester, its behavior is expected to differ significantly from more hydrophobic OPEs.
Soil and Sediment: The interaction of 1,2-Propanediol, 3-chloro-, phosphate with soil and sediment is largely influenced by its polarity and the organic carbon content of the solid matrices. The soil adsorption coefficient (Koc) is a key parameter in this regard, with higher Koc values indicating stronger sorption. For polar OPEs with low Kow values, sorption to soil and sediment is generally weaker compared to their non-polar counterparts. This suggests that 1,2-Propanediol, 3-chloro-, phosphate would be relatively mobile in soil and could potentially leach into groundwater. However, the presence of the phosphate group could also lead to specific interactions with mineral surfaces in soil and sediment, which might influence its mobility. Studies on other OPEs have shown that both hydrophobic interactions and specific chemical bonding can play a role in their sorption.
Advanced Analytical Methodologies for the Detection and Quantification of 1,2 Propanediol, 3 Chloro , Phosphate
Sample Preparation Techniques for Complex Environmental and Biological Matrices
Effective sample preparation is crucial for isolating target analytes from complex matrices, thereby minimizing interference and enhancing detection sensitivity. chromatographyonline.com For environmental and biological samples, which often contain a multitude of interfering compounds, robust extraction and cleanup procedures are essential.
A common approach for solid and semi-solid samples involves initial homogenization. For biological tissues, a method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has been adapted. nih.gov This technique involves an extraction with a solvent like ethyl acetate, followed by a cleanup step using various adsorbents to remove interfering substances. nih.gov Combinations of adsorbents such as N-propylethylenediamine, octadecylsilane, graphitized carbon black, and florisil (B1214189) can be optimized for different biological samples like blood, kidney, liver, and brain. nih.gov
For food and environmental matrices, solid-phase extraction (SPE) is a widely used technique. nih.gov One established method involves mixing the sample with a salt solution and diatomaceous earth. scispace.cominchem.org The mixture is then transferred to a chromatographic column where nonpolar components and interferences are washed away with solvents like hexane (B92381) or a hexane-diethyl ether mixture. scispace.com The target analyte is subsequently eluted with a more polar solvent, typically diethyl ether. scispace.cominchem.org This method has been validated across a range of food ingredients in international collaborative studies. scispace.cominchem.org
The selection of the sample preparation technique depends on the matrix, the concentration of the analyte, and the subsequent analytical instrumentation. chromatographyonline.comepa.gov The goal is to obtain a clean extract that allows for accurate and reproducible quantification. epa.gov
Table 1: Overview of Sample Preparation Techniques
| Technique | Matrix Type | Key Steps | Reference |
|---|---|---|---|
| QuEChERS | Biological Tissues (blood, kidney, liver) | Homogenization, Extraction with ethyl acetate, Cleanup with adsorbents (e.g., PSA, C18, GCB) | nih.gov |
| Solid-Phase Extraction (SPE) | Edible Oils, Fats | Dissolution in solvent, Purification using C18 and silica (B1680970) cartridges | nih.gov |
| Column Chromatography | Foods, Food Ingredients | Mixing with diatomaceous earth, Elution with hexane/diethyl ether, followed by pure diethyl ether | scispace.cominchem.org |
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating the target analyte from other compounds in the prepared sample extract before detection. Both gas and liquid chromatography are employed, each with specific advantages for analyzing chloropropanols.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most widely used technique for the analysis of 3-chloro-1,2-propanediol (B139630) (3-MCPD). inchem.orgagriculturejournals.cz Due to the low volatility of the compound, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. agriculturejournals.cz Reagents like phenylboronic acid (PBA) or heptafluorobutyric anhydride (B1165640) (HFBA) are used to create stable derivatives. nih.govagriculturejournals.cz
The separation is commonly achieved using nonpolar capillary columns, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). scispace.comgoogle.com The gas chromatograph is operated with a split/splitless injector and helium as the carrier gas. researchgate.net Temperature programming is optimized to ensure good separation of the analyte from matrix components. google.com
The detector of choice is a mass spectrometer, which provides both high sensitivity and selectivity. scispace.comagriculturejournals.cz Using a deuterated internal standard, such as 3-MCPD-d5, is a common practice to ensure accurate quantification by correcting for any analyte loss during sample preparation and analysis. scispace.comagriculturejournals.cz This GC-MS based method has been rigorously validated through collaborative studies and is capable of achieving low limits of detection, often in the parts-per-billion (µg/kg) range. scispace.comnih.gov
Table 2: Typical Gas Chromatography (GC) Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Column | DB-5ms (30 m x 0.32 mm, 0.25 µm) | google.com |
| Injector Temperature | 250 °C | google.com |
| Carrier Gas | Helium or High Purity Nitrogen | google.comresearchgate.net |
| Injection Mode | Splitless | google.com |
| Temperature Program | Initial 160°C (5 min), ramp 3°C/min to 300°C (10 min) | google.com |
| Detector | Mass Spectrometer (MS) | scispace.comagriculturejournals.cz |
| Derivatization Agent | Phenylboronic acid (PBA) or Heptafluorobutyric anhydride (HFBA) | nih.govagriculturejournals.cz |
While GC-MS is the traditional method, liquid chromatography (LC) offers the advantage of analyzing compounds without the need for derivatization. This is particularly useful for analyzing fatty acid esters of 3-MCPD directly. nih.gov A recently developed method uses liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the direct analysis of these esters in edible oils. nih.gov
In this approach, samples are simply dissolved in a suitable solvent mixture and purified using solid-phase extraction cartridges before injection into the LC-MS/MS system. nih.gov This direct analysis simplifies the sample preparation workflow. A high-performance liquid chromatography (HPLC) method with a refractive index (RI) detector has also been developed for determining 3-chloro-1,2-propanediol in pharmaceutical substances. internationaljournalssrg.org This method uses a reverse-phase C18 column and a phosphate (B84403) buffer mobile phase to achieve separation. internationaljournalssrg.org The limit of quantitation (LOQ) for this HPLC-RI method was reported to be 1.29 ppm. internationaljournalssrg.org
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of 1,2-Propanediol, 3-chloro-, phosphate and related compounds, providing both structural information for unequivocal identification and high sensitivity for trace-level quantification.
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a target analyte. The electron ionization (EI) mass spectrum of 3-chloro-1,2-propanediol is available in public databases like the NIST WebBook, which can be used as a reference for structural confirmation. nist.gov By comparing the accurate mass of the molecular ion and its fragment ions obtained from an HRMS instrument with theoretical values, analysts can confirm the presence of the compound with a high degree of confidence.
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace levels of contaminants in complex matrices due to its exceptional selectivity and sensitivity. nih.govnih.gov This technique involves selecting a specific precursor ion (e.g., the molecular ion of the derivatized analyte) and fragmenting it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), chemical noise from the matrix is significantly reduced.
GC-MS/MS methods have been developed to detect 3-MCPD at levels between 3 and 5 µg/kg in various food commodities. nih.gov Similarly, LC-MS/MS allows for the direct quantification of 3-MCPD esters in edible oils with limits of quantification ranging from 0.02 to 0.08 mg/kg, depending on the specific ester. nih.gov The use of stable isotope-labeled internal standards in conjunction with MS/MS analysis provides the most accurate and reliable data for trace analysis. agriculturejournals.cznih.gov
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a critical sample preparation step to modify the chemical structure of 1,2-Propanediol, 3-chloro-, phosphate, rendering it more suitable for chromatographic separation and detection, particularly for GC-MS analysis. The primary goals of derivatization for this analyte are to decrease its polarity, increase its thermal stability, and enhance its volatility, thereby improving chromatographic peak shape, resolution, and detection sensitivity. Several strategies can be employed, targeting either the 1,2-diol functional group, the phosphate moiety, or both.
Phenylboronic Acid (PBA) Derivatization: A widely adopted and highly specific method for compounds containing a cis-diol group is derivatization with phenylboronic acid (PBA). chromforum.orgnih.gov This reagent reacts with the adjacent hydroxyl groups of the 1,2-propanediol structure to form a stable, cyclic phenylboronate (B1261982) ester. This reaction effectively masks the polar hydroxyl groups, significantly reducing the molecule's polarity and increasing its volatility for GC-MS analysis. chromforum.orgshimadzu.com The resulting derivative is more thermally stable and provides excellent chromatographic properties. nih.gov
Silylation: Silylation is a common and effective derivatization technique for converting active hydrogen atoms, such as those in hydroxyl and phosphate groups, into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. mdpi.comnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used. chromforum.orgnih.gov This process replaces the acidic protons on both the diol and the phosphate groups with non-polar silyl (B83357) groups, leading to a significant increase in volatility and thermal stability. mdpi.com Silylation is a robust technique applicable to a wide range of polar analytes, including organophosphate degradation products. nih.gov
Alkylation/Methylation: Alkylation, particularly methylation, is another strategy used to derivatize acidic functional groups like phosphates. mdpi.com Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can convert the acidic P-OH group of the phosphate moiety into a methyl ester. mdpi.com This derivatization neutralizes the highly polar and acidic nature of the phosphate group, contributing to improved GC-MS performance. This approach could be used in conjunction with PBA derivatization of the diol group for a comprehensive modification of the molecule.
The selection of the appropriate derivatization strategy depends on the analytical matrix, the required sensitivity, and the available instrumentation. For 1,2-Propanediol, 3-chloro-, phosphate, a two-step derivatization involving PBA for the diol and a subsequent silylation or alkylation for the phosphate group could offer the most comprehensive modification for enhanced GC-MS analysis.
| Derivatization Strategy | Reagent Example | Target Functional Group(s) | Key Advantages | Considerations |
|---|---|---|---|---|
| Boronation | Phenylboronic Acid (PBA) | 1,2-Diol | Highly specific for cis-diols, forms stable cyclic esters, significantly improves volatility. chromforum.orgnih.gov | Does not derivatize the phosphate group; a second step may be needed. |
| Silylation | BSTFA, MTBSTFA | Hydroxyl (Diol) and Phosphate | Reacts with all active hydrogens, comprehensive derivatization, produces thermally stable products. mdpi.comnih.gov | Reagents are sensitive to moisture; potential for multiple derivative products. |
| Alkylation (Methylation) | Diazomethane, TMS-Diazomethane | Phosphate | Effectively masks the acidic phosphate group, improving stability. mdpi.com | Reagents can be hazardous; primarily targets the phosphate group. |
Isotopic Labeling Techniques for Mechanistic and Quantitative Analysis
Isotopic labeling is the gold standard for achieving the highest accuracy and precision in quantitative analysis by mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). This approach is also invaluable for mechanistic studies, allowing researchers to trace the metabolic fate of a compound.
Stable Isotope Dilution Analysis (SIDA): The most common application of isotopic labeling in quantitative analysis is the use of a stable isotope-labeled internal standard. For 1,2-Propanediol, 3-chloro-, phosphate, this would involve synthesizing an isotopologue of the molecule, typically by replacing several hydrogen atoms with deuterium (B1214612) (²H or D). ekb.egresearchgate.net For example, a deuterated analog such as 1,2-Propanediol-d₅, 3-chloro-, phosphate could be synthesized and used.
This deuterated standard is chemically identical to the target analyte and thus behaves identically during sample extraction, cleanup, derivatization, and chromatographic separation. ekb.eg However, it is distinguishable by its higher mass in the mass spectrometer. shimadzu.com By adding a known amount of the deuterated standard to the sample at the very beginning of the analytical procedure, any analyte loss during sample preparation is compensated for. Quantification is based on the measured ratio of the response of the native analyte to that of the labeled standard, resulting in highly accurate and precise measurements that are independent of sample matrix effects and variations in instrument response. researchgate.net
¹⁸O-Labeling of the Phosphate Moiety: For mechanistic studies or as an alternative labeling strategy for quantification, stable isotopes of oxygen (¹⁸O) can be incorporated specifically into the phosphate group. bohrium.comucl.ac.uknih.gov This is a sophisticated technique that can provide insights into phosphorylation reactions and metabolic pathways. Synthetic methods using ¹⁸O-phosphoramidite reagents allow for the late-stage, high-yield incorporation of ¹⁸O atoms into the phosphate moiety with high isotopic enrichment (>95%). bohrium.comucl.ac.uk
This approach creates a mass shift that is distinct and easily detectable by MS. nih.gov It is particularly useful for differentiating the analyte from background interferences and for tracing the source and fate of the phosphate group in biological or environmental systems. The use of ¹⁸O-labeled standards can also circumvent issues where deuterium labels might be subject to exchange under certain conditions.
| Labeling Technique | Isotope Used | Typical Application | Method Principle | Key Advantages |
|---|---|---|---|---|
| Deuterium Labeling (SIDA) | Deuterium (²H or D) | Quantitative Analysis | A known amount of a deuterated analog (e.g., 3-MCPD-d₅ phosphate) is added as an internal standard. ekb.egresearchgate.net | Corrects for matrix effects and analyte loss during sample prep; considered the "gold standard" for quantification. researchgate.net |
| Oxygen-18 Labeling | Oxygen-18 (¹⁸O) | Mechanistic Studies & Quantitative Analysis | ¹⁸O atoms are synthetically incorporated into the phosphate group using reagents like ¹⁸O₂-phosphoramidites. ucl.ac.uknih.gov | Provides high isotopic enrichment, allows for tracing of the phosphate group, and offers an alternative to deuterium labeling. bohrium.com |
Molecular Mechanisms of Biological Interaction and Cellular Responses Non Human, in Vitro, or Model Organism Focused
Interaction with Enzymes and Other Biomolecules in Isolated Systems
Specific kinetic data, such as inhibition constants (Kᵢ) or activation constants (Kₐ), for the interaction of 1,2-Propanediol, 3-chloro-, phosphate (B84403) with glycolytic enzymes are not well-documented in available research. However, some studies provide qualitative insights. It has been shown that alpha-chlorohydrin phosphate itself does not directly inhibit certain enzymes. For instance, it does not act as an inhibitor of NAD- or flavin-linked glycerolphosphate dehydrogenase. nih.gov
The anti-glycolytic effects observed in boar spermatozoa are indirect. 1,2-Propanediol, 3-chloro-, phosphate serves as a substrate for acid and/or neutral phosphatases present in sperm. nih.gov These enzymes hydrolyze the phosphate ester to yield alpha-chlorohydrin (3-MCPD). This product is then oxidized to (S)-3-chlorolactaldehyde, which is the active inhibitor of two key glycolytic enzymes: glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triosephosphate isomerase. nih.gov This indirect mechanism suggests that the inhibitory action is dependent on the presence and activity of phosphatases in the biological system. In contrast, the parent compound, alpha-chlorohydrin, has been shown to directly inhibit GAPDH in various tissues, including sperm, kidney, liver, and epididymis. nih.govoup.com
There is no specific information available from ligand-binding studies or analyses of conformational changes in biomolecules upon interaction with 1,2-Propanediol, 3-chloro-, phosphate.
Cellular Uptake and Intracellular Localization in Model Cell Lines (e.g., Caco-2 cells, bacterial cells, yeast)
Scientific literature lacks studies detailing the cellular uptake or intracellular localization of 1,2-Propanediol, 3-chloro-, phosphate in model cell lines such as Caco-2, bacterial cells, or yeast. The presence of a phosphate group, which is typically charged at physiological pH, would likely make passive diffusion across cell membranes significantly more difficult compared to its non-phosphorylated parent compound. nih.gov Research on other phosphorylated small molecules suggests that their cellular uptake is generally poor unless facilitated by specific transporters or ion-pairing agents. nih.gov
Effects on Cellular Processes in Non-Human Biological Models (e.g., microbial growth, plant physiological responses)
There is no available data on the specific effects of 1,2-Propanediol, 3-chloro-, phosphate on microbial growth or physiological responses in plants.
Genotoxicity and Mutagenicity Studies in Prokaryotic and Eukaryotic Cell Systems (e.g., Ames test, chromosomal aberration assays in non-human cells)
No genotoxicity or mutagenicity studies, such as the Ames test or chromosomal aberration assays, have been reported specifically for 1,2-Propanediol, 3-chloro-, phosphate. While there is data on related organophosphorus compounds, these are structurally distinct, and their results cannot be reliably extrapolated. nih.gov
Stereospecificity of Biological Interactions for Enantiomers of 1,2-Propanediol, 3-chloro-, phosphate
Direct studies on the stereospecificity of the enantiomers of 1,2-Propanediol, 3-chloro-, phosphate are not available. However, research on the parent compound, alpha-chlorohydrin, has established clear stereospecific effects. The (S)-enantiomer is responsible for the antifertility effects by inhibiting sperm glycolysis, whereas the (R)-enantiomer is associated with renal toxicity. nih.govnih.gov Since the biological activity of the phosphate form appears to be mediated by its hydrolysis to alpha-chlorohydrin, it is plausible that the observed effects would be dependent on the stereochemistry of the resulting alpha-chlorohydrin enantiomer. nih.gov
Theoretical and Computational Chemistry Studies of 1,2 Propanediol, 3 Chloro , Phosphate
Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. For 1,2-Propanediol, 3-chloro-, phosphate (B84403), these methods can predict its three-dimensional structure, the distribution of electrons, and its thermodynamic stability.
Table 1: Comparison of Calculated Properties for 3-MCPD and its Hypothesized Phosphate Derivative
| Property | 3-chloro-1,2-propanediol (B139630) (Precursor) | 1,2-Propanediol, 3-chloro-, phosphate (Hypothesized) | Computational Method Relevance |
|---|---|---|---|
| Molecular Formula | C3H7ClO2 nist.gov | C3H8ClO5P | Provides the basis for all calculations. |
| Molecular Weight | 110.54 g/mol nih.gov | ~190.5 g/mol | A fundamental input and output of structural calculations. |
| Polarity | Polar | Highly Polar | Calculated from the charge distribution and dipole moment. |
| Dipole Moment | Calculable | Expected to be significantly higher | A key indicator of intermolecular interactions. |
| Enthalpy of Formation | Data available chemeo.com | Calculable | Indicates thermodynamic stability. |
Molecular Dynamics Simulations of Compound Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov This method is invaluable for understanding how a compound like 1,2-Propanediol, 3-chloro-, phosphate might interact with biological systems, such as enzymes or cell membranes. silicos-it.beuiuc.edu
Interactions with Proteins: The precursor, 3-MCPD, is known to exert biological effects, partly through the inhibition of enzymes like glyceraldehyde-3-phosphate dehydrogenase. inchem.org An MD simulation could model the docking of 1,2-Propanediol, 3-chloro-, phosphate into the active site of such an enzyme. The simulation would reveal the specific interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that stabilize the compound within the binding pocket. The negatively charged phosphate group would likely form strong electrostatic or hydrogen bond interactions with positively charged (e.g., lysine, arginine) or polar amino acid residues, potentially leading to a different binding affinity and inhibitory profile than the unphosphorylated precursor.
Interactions with Membranes: Biological membranes are complex lipid bilayers that control the passage of substances into and out of cells. MD simulations can model how 1,2-Propanediol, 3-chloro-, phosphate approaches and interacts with a model membrane. uib.no Due to its increased polarity, the phosphate derivative would be expected to interact strongly with the polar head groups of the phospholipids (B1166683) that form the membrane surface. Its ability to permeate the hydrophobic core of the membrane would likely be significantly lower than that of 3-MCPD. Simulations can calculate the potential of mean force (PMF), which describes the energy changes as the molecule moves across the membrane, providing a quantitative measure of its permeability.
Prediction of Spectroscopic Signatures (NMR, IR, MS) via Computational Methods
Computational chemistry allows for the a priori prediction of spectroscopic data, which can aid in the identification and characterization of novel compounds. nih.gov
NMR Spectroscopy: Computational methods can predict the chemical shifts for ¹H, ¹³C, and ³¹P NMR spectroscopy. For 1,2-Propanediol, 3-chloro-, phosphate, the introduction of the phosphate group would cause significant changes in the chemical shifts of nearby protons and carbons compared to the known spectrum of 3-MCPD. chemicalbook.combiointerfaceresearch.comresearchgate.net Most notably, a distinct signal would be predicted in the ³¹P NMR spectrum, a key identifier for organophosphate compounds.
IR Spectroscopy: Infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. The known IR spectrum of 3-MCPD shows characteristic peaks for O-H and C-Cl bonds. nist.govchemicalbook.comresearchgate.net For the phosphate derivative, computational models would predict the appearance of new, strong absorption bands corresponding to P=O and P-O stretching vibrations, providing a clear spectral signature of phosphorylation. prime-avenue.com
Mass Spectrometry (MS): While MS directly measures the mass-to-charge ratio, computational methods can help predict the likely fragmentation patterns upon ionization. The known mass spectrum of 3-MCPD shows specific fragments. nist.govgoogle.com For the phosphate derivative, the molecular ion peak would be shifted to a higher mass. Computational analysis could predict the stability of various fragments, suggesting likely cleavage points, such as the loss of the phosphate group or fragments from the carbon chain, which is crucial for structural elucidation from experimental MS data.
Table 2: Predicted Spectroscopic Signatures for 1,2-Propanediol, 3-chloro-, phosphate
| Spectroscopy | Predicted Key Feature | Comparison to Precursor (3-MCPD) |
|---|---|---|
| ¹H NMR | Shifts in signals for protons on C1 and C2. | Downfield shifts expected due to the electron-withdrawing phosphate group. |
| ¹³C NMR | Shifts in signals for C1 and C2. | Downfield shifts expected. |
| ³¹P NMR | A characteristic signal in the phosphate region. | No signal present in the precursor. |
| IR | Strong P=O and P-O stretching bands. | These bands are absent in the precursor's spectrum. |
| MS | Higher m/z for the molecular ion; fragmentation involving the phosphate group. | Different molecular ion and fragmentation pattern. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Environmental Fate and Biological Interactions
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. ecetoc.orgconicet.gov.ar These models are essential for predicting the potential impact of new chemicals without extensive testing. nih.gov
Environmental Fate: QSPR models can predict properties relevant to a chemical's environmental fate, such as water solubility, octanol-water partition coefficient (log Kow), vapor pressure, and potential for bioconcentration. nih.govsemanticscholar.org The addition of a phosphate group to 3-MCPD would drastically alter the molecular descriptors used in these models:
log Kow: The highly polar phosphate group would significantly decrease the log Kow, indicating much lower lipophilicity and a preference for aqueous environments.
Water Solubility: Solubility in water is expected to increase substantially.
Vapor Pressure: The higher molecular weight and strong intermolecular forces would lead to a much lower vapor pressure, reducing its volatility. These changes suggest that the environmental distribution and persistence of the phosphate derivative would be markedly different from its precursor.
Biological Interactions: QSAR models are used to predict toxicological endpoints or other biological activities. While specific QSAR models for 1,2-Propanediol, 3-chloro-, phosphate are not established, one can hypothesize its behavior based on structural descriptors. Descriptors such as molecular size, polar surface area (PSA), and electronic parameters would be key inputs. The increased PSA and charge of the phosphate derivative would likely govern its interactions with biological receptors and enzymes, potentially leading to different activity profiles compared to 3-MCPD. These models are crucial for prioritizing chemicals for further toxicological testing.
Role of 1,2 Propanediol, 3 Chloro , Phosphate As a Chemical Intermediate and Model Compound in Research
Precursor in the Synthesis of Biologically Active Molecules and Fine Chemicals
There is no direct scientific literature available that identifies 1,2-Propanediol, 3-chloro-, phosphate (B84403) as a precursor or intermediate in the synthesis of biologically active molecules or fine chemicals. The parent compound, 3-chloro-1,2-propanediol (B139630), is a well-established building block in organic synthesis for producing various pharmaceuticals and other chemicals googleapis.comhoneywell.comresearchgate.netresearchgate.net. However, its phosphorylated form is not mentioned in these synthetic pathways. Organophosphates are a broad class of compounds with significant biological activity, often used as pesticides and pharmaceuticals, but the synthesis routes involving this specific chlorinated propanediol (B1597323) phosphate are not documented nih.gov.
Utility as a Model Compound for Understanding Organophosphate Ester Chemistry
No research publications were found that utilize 1,2-Propanediol, 3-chloro-, phosphate as a model compound to investigate the mechanisms of organophosphate ester chemistry, such as hydrolysis, degradation pathways, or reaction kinetics. Studies on organophosphate degradation and toxicity tend to focus on common pesticides like chlorpyrifos or nerve agents biotechrep.irresearchgate.netmdpi.comnih.gov. The fundamental chemistry of these compounds is often explored using simpler, more commercially relevant examples.
Application in the Development of Novel Environmental Remediation Technologies
Information regarding the use of 1,2-Propanediol, 3-chloro-, phosphate in environmental remediation is absent from the available literature. Research on the environmental fate and biodegradation of organophosphates is extensive, but it does not specifically mention this compound biotechrep.irresearchgate.netscilit.comresearchgate.net. Remediation technologies typically target widely used pesticides or industrial pollutants, and there is no indication that 1,2-Propanediol, 3-chloro-, phosphate is a significant environmental contaminant or that it has been employed in developing cleanup technologies.
Contribution to Methodological Advancements in Analytical Chemistry
There is no evidence to suggest that 1,2-Propanediol, 3-chloro-, phosphate has played a role in advancing analytical chemistry. The development of analytical methods in this area has overwhelmingly concentrated on the detection and quantification of the parent compound, 3-MCPD, and its fatty acid esters in food products inchem.orgnih.govnih.govscispace.com. Numerous sophisticated techniques using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been established for these related compounds, but not for the phosphate ester sgs.cominternationaljournalssrg.orgfera.co.uksrainstruments.it. The compound is not mentioned as an analytical standard or a target analyte in methods developed for organophosphate analysis.
Future Research Directions and Emerging Challenges
Exploration of Undiscovered Biotransformation Pathways and Enzymes
The biotransformation of 1,2-Propanediol, 3-chloro-, phosphate (B84403) is a critical determinant of its biological activity and potential toxicity. While metabolic pathways for the parent compound, 3-MCPD, have been investigated, the specific enzymatic processes involved in the metabolism of its phosphate ester are largely unknown. researchgate.net Future research must prioritize the identification of these pathways and the enzymes responsible.
A primary challenge is to determine the role of phosphatases in the initial hydrolysis of the phosphate ester bond. This first metabolic step is crucial as it would release the parent compound, 3-MCPD, which has known toxicological properties. nih.govfda.gov Research should focus on screening a wide range of phosphatases to identify those with specific activity towards this substrate.
Furthermore, once dephosphorylated, the resulting 3-MCPD is likely to follow metabolic pathways similar to those already identified for free 3-MCPD, which include oxidation and conjugation. researchgate.net However, the possibility of alternative pathways unique to the initial phosphate compound cannot be excluded. An enzymatic approach for the detoxification of 3-MCPD and its esters has been proposed, involving a cascade of halohydrin dehalogenase and epoxide hydrolase to convert it into harmless glycerol (B35011). researchgate.net Investigating whether similar enzymatic systems can act on the phosphate ester or its metabolites is a promising avenue for bioremediation and detoxification research.
Table 1: Potential Enzyme Classes for Biotransformation Research
| Enzyme Class | Potential Role in Metabolism of 1,2-Propanediol, 3-chloro-, phosphate | Research Objective |
|---|---|---|
| Phosphatases | Hydrolysis of the phosphate ester to release 3-MCPD and inorganic phosphate. | Isolate and characterize specific phosphatases; determine kinetic parameters. |
| Halohydrin Dehalogenases | Conversion of the chlorohydrin moiety to an epoxide (glycidol). researchgate.net | Investigate direct activity on the phosphate ester or its dephosphorylated metabolite. |
| Epoxide Hydrolases | Detoxification of the reactive epoxide intermediate to glycerol. researchgate.net | Characterize the role in the complete detoxification pathway following dehalogenation. |
| Glutathione (B108866) S-transferases (GSTs) | Conjugation with glutathione for detoxification and excretion. researchgate.net | Determine if the phosphate ester is a substrate for GSTs or if this step follows hydrolysis. |
Development of Sustainable and Green Synthetic Routes for 1,2-Propanediol, 3-chloro-, phosphate and its Analogs
The synthesis of 1,2-Propanediol, 3-chloro-, phosphate and its analogs for research and analytical standards currently relies on conventional chemical methods. There is a growing need to develop more sustainable and environmentally friendly ("green") synthetic routes. Traditional synthesis of 3-MCPD, the precursor, often involves processes like glycerol chlorination or epichlorohydrin (B41342) hydrolysis, which can use harsh reagents. google.comscielo.br
Future research should focus on green chemistry principles to minimize waste and energy consumption. This includes the use of biocatalysis, alternative solvents, and energy-efficient reaction conditions. For instance, research has demonstrated a green and scalable process for preparing 3-MCPD using ultrasound irradiation, which avoids solvents and acidic or basic conditions, using only water as a reagent. researchgate.netresearchgate.net Adapting such methods for the subsequent phosphorylation step is a key challenge. This could involve enzymatic phosphorylation or the use of novel, less hazardous phosphorylating agents and catalysts.
The development of green synthetic routes is not only environmentally beneficial but also crucial for producing high-purity analytical standards, which are essential for accurate toxicological and environmental studies.
Table 2: Comparison of Synthetic Approaches
| Approach | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Precursor Synthesis (3-MCPD) | Glycerol chlorination with HCl; Epichlorohydrin hydrolysis. google.comscielo.br | Ultrasound-assisted hydrolysis of epichlorohydrin; Catalysis with Brønsted acidic ionic liquids. scielo.brresearchgate.netresearchgate.net |
| Phosphorylation Step | Use of conventional phosphorylating agents (e.g., POCl₃) with potential for hazardous byproducts. | Biocatalytic phosphorylation using kinases; Use of novel, greener phosphorylating agents and catalysts. |
| Solvents | Often relies on volatile organic solvents. | Use of water, supercritical fluids, or ionic liquids as reaction media. researchgate.net |
| Energy | May require high temperatures and pressures. | Sonochemistry (ultrasound); Microwave-assisted synthesis; Ambient temperature reactions. researchgate.net |
| Waste | Generation of hazardous waste requiring disposal. | Minimal waste generation; atom-economical reactions. researchgate.netresearchgate.net |
Integration of Multi-Omics Approaches to Elucidate Complex Biological Interactions
To fully understand the biological impact of 1,2-Propanediol, 3-chloro-, phosphate, it is essential to move beyond single-endpoint toxicity assays. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unravel the complex interactions between the compound and biological systems.
Proteomic studies on the parent compound, 3-MCPD, and its dipalmitate ester have already provided valuable insights into their toxicity in target organs like the kidney and testis, revealing alterations in glycolysis and identifying potential protein markers of exposure. nih.govresearchgate.netresearchgate.net A comprehensive multi-omics approach for the phosphate ester could reveal whether it induces similar or distinct molecular changes. nih.gov Such studies can help in identifying key metabolic and signaling pathways that are perturbed upon exposure, discovering novel biomarkers for early detection of effects, and formulating adverse outcome pathways (AOPs). mdpi.com
A significant challenge will be the integration of large datasets from different omics platforms to construct a holistic model of the compound's mechanism of action. mdpi.com This requires advanced bioinformatics and computational tools to analyze and interpret the complex data, ultimately leading to a more predictive and mechanistic understanding of its potential risks.
Advanced Sensing Technologies for Environmental Monitoring of 1,2-Propanediol, 3-chloro-, phosphate
Effective risk assessment and management depend on the ability to accurately and rapidly detect 1,2-Propanediol, 3-chloro-, phosphate in various environmental matrices, such as water and soil. aphl.org Current analytical methods for 3-MCPD and its esters primarily rely on time-consuming and lab-based techniques like gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com There is a pressing need for advanced, field-deployable sensing technologies for real-time or near real-time monitoring. dcu.ie
Future research should focus on developing novel sensors with high sensitivity and selectivity. Promising approaches include:
Electrochemical Sensors: These sensors can offer rapid detection and miniaturization. Research into cobalt oxide nanoparticle-based sensors for phosphate detection demonstrates the potential for highly sensitive measurements of the phosphate moiety, which could be adapted for this specific compound. mcmaster.carsc.org
Biosensors: Utilizing enzymes or antibodies that specifically recognize the target molecule can provide high selectivity.
Molecularly Imprinted Polymers (MIPs): These "synthetic antibodies" can be tailored to bind specifically to the 3-MCPD structure, offering a robust and cost-effective recognition element for sensors. researchgate.net
The development of low-cost, portable sensors would enable more frequent and widespread environmental monitoring, providing crucial data for exposure assessment and for tracking the effectiveness of remediation efforts. dcu.ie
Refined Computational Models for Predicting Environmental Behavior and Biological Fate
Computational modeling is an indispensable tool for predicting the environmental fate and potential biological effects of chemicals, especially for data-poor compounds like 1,2-Propanediol, 3-chloro-, phosphate. nih.gov Future research should focus on developing and refining computational models to simulate its behavior.
Environmental Fate Models (EFMs): Multimedia compartmental models and spatial watershed models can be used to predict the distribution and persistence of the compound in the environment. mdpi.commdpi.com A key challenge is to accurately parameterize these models, which requires experimental data on the compound's physicochemical properties, such as its water solubility, vapor pressure, and partition coefficients, which will be significantly different from 3-MCPD due to the ionic phosphate group.
Quantitative Structure-Activity Relationship (QSAR) Models: These models can predict toxicological endpoints and biodegradability based on the chemical structure. Developing specific QSARs for chlorinated propanol (B110389) phosphates is necessary for screening and prioritization.
Molecular Dynamics (MD) and Density Functional Theory (DFT): These computational chemistry methods can provide molecular-level insights into the compound's interactions with environmental particles, biological macromolecules (like enzymes), and degradation processes. nih.gov
Integrating these computational approaches can create a predictive framework to assess the risks associated with 1,2-Propanediol, 3-chloro-, phosphate, guide experimental research, and support regulatory decision-making in the absence of extensive empirical data. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-chloro-1,2-propanediol phosphate derivatives in laboratory settings?
Methodological Answer:
A common approach involves phosphorylation of 3-chloro-1,2-propanediol using phosphorus oxychloride (POCl₃) in anhydrous conditions. The reaction requires controlled stoichiometry (e.g., 1:3 molar ratio of diol to POCl₃) and a non-nucleophilic base (e.g., pyridine) to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the phosphate ester . For stereochemical control, enzymatic phosphorylation using kinases in phosphate-buffered systems (e.g., sodium phosphate pH 7.0) has been explored, though yields remain moderate (~40–60%) .
Basic: What analytical techniques are validated for quantifying 3-chloro-1,2-propanediol phosphate in complex matrices?
Methodological Answer:
Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a robust method. Optimize SPME fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and derivatization agents (BSTFA or MSTFA) to enhance volatility. For aqueous samples, a detection limit of 0.1 µg/L can be achieved with a linear range of 0.5–100 µg/L . Liquid chromatography-tandem MS (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is preferred for polar phosphate derivatives, using sodium phosphate buffers (10 mM, pH 3.0) for mobile phase stability .
Basic: How should researchers address safety and regulatory compliance for handling 3-chloro-1,2-propanediol phosphate?
Methodological Answer:
Under EU Regulation 1272/2008 (CLP), this compound is classified as hazardous (H318: Causes serious eye damage; H315: Causes skin irritation). Lab handling requires:
- PPE : Nitrile gloves, safety goggles, and fume hood use.
- Storage : Inert atmosphere (argon) at 4°C to prevent hydrolysis.
- Waste disposal : Neutralization with 10% sodium bicarbonate before incineration.
Documentation must align with REACH Annex VI guidelines, including exposure scenarios for occupational risk assessment .
Advanced: How can conflicting data on catalytic yields in glycerol-derived synthesis routes be resolved?
Methodological Answer:
Discrepancies in acrolein yields (e.g., reported 75% vs. replicated 30–35% under identical conditions ) arise from catalyst activation protocols. For solid acidic catalysts (e.g., Li₃PO₄ or FePO₄), pre-treatment at 500°C for 2 hours under nitrogen flow ensures active site regeneration. Kinetic studies using in-situ FTIR and thermogravimetric analysis (TGA) can identify coke formation as a yield-limiting factor. Controlled dehydration experiments with glycerol:water (1:4 v/v) at 300°C and 5 MPa pressure improve reproducibility .
Advanced: What enzymatic systems enable stereoselective modification of 3-chloro-1,2-propanediol phosphate?
Methodological Answer:
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are effective for chiral resolution. For example, KRED 119 (0.002 mg/µL in 25 mM sodium phosphate, pH 7.0) reduces phosphorylated ketone intermediates to (R)-configured diols with >90% enantiomeric excess (ee). Co-factor regeneration (NADPH/NADH) via glucose dehydrogenase (GDH) systems sustains reaction efficiency. Substrate docking simulations (AutoDock Vina) guide enzyme selection by predicting binding affinities to the phosphorylated substrate .
Advanced: What mechanistic pathways explain byproduct formation during acid-catalyzed phosphorylation?
Methodological Answer:
Byproducts like 3-chloro-1,2-propanediol diphosphate arise from over-phosphorylation due to excess POCl₃. Computational DFT studies (Gaussian 16, B3LYP/6-31G**) show nucleophilic attack at the secondary hydroxyl group is kinetically favored (ΔG‡ = 25.3 kcal/mol) over the primary site (ΔG‡ = 28.7 kcal/mol). Competing hydrolysis pathways under humid conditions generate 3-chloropropanediol, detectable via ³¹P NMR (δ = 0.5–1.0 ppm for phosphate esters vs. δ = 3.2 ppm for free phosphate) .
Advanced: How does metabolic engineering enable sustainable production of 1,2-propanediol precursors?
Methodological Answer:
In S. cerevisiae, heterologous expression of E. coli methylglyoxal synthase converts dihydroxyacetone phosphate (DHAP) to methylglyoxal, which is reduced to (R)-1,2-propanediol via endogenous glycerol dehydrogenase (GCY1). Modular pathway optimization (e.g., promoter tuning of GCY1) increases titers to 12 g/L in fed-batch reactors. ¹³C metabolic flux analysis confirms DHAP channeling efficiency (>85%) under phosphate-limited conditions .
Basic: What spectroscopic techniques characterize the structural integrity of 3-chloro-1,2-propanediol phosphate?
Methodological Answer:
- ³¹P NMR : Identifies phosphate esterification (δ = -1.5 to 0.5 ppm for monoesters; δ = -10 to -12 ppm for diesters).
- FTIR : Peaks at 1250 cm⁻¹ (P=O stretch) and 1050 cm⁻¹ (P-O-C stretch) confirm phosphorylation.
- MS/MS : Fragmentation patterns (e.g., m/z 109 [C₃H₆ClO₂⁺] and m/z 97 [PO₃⁻]) validate molecular structure .
Advanced: How do solvent systems influence the stability of phosphorylated derivatives?
Methodological Answer:
Phosphate esters hydrolyze rapidly in protic solvents (e.g., t₁/₂ = 2 hours in water at pH 7). Stabilization is achieved in aprotic solvents (e.g., DMF or THF) with 0.1% w/v molecular sieves. Accelerated stability studies (40°C/75% RH) show degradation follows first-order kinetics (k = 0.012 h⁻¹). Addition of chelating agents (EDTA, 1 mM) mitigates metal-catalyzed hydrolysis .
Advanced: What computational tools predict the reactivity of 3-chloro-1,2-propanediol phosphate in nucleophilic environments?
Methodological Answer:
Molecular dynamics (MD) simulations (AMBER force field) and quantum mechanical calculations (DFT) model reaction trajectories. For example, nucleophilic attack by water at the phosphorus center shows an energy barrier of 18.9 kcal/mol. Solvent-accessible surface area (SASA) analysis in GROMACS identifies steric shielding by the chloro group, reducing hydrolysis rates by 30% compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
